(2-Ethyl-3,5-dimethylphenyl)boronic acid
Overview
Description
“(2-Ethyl-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The success of these compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters is one of the methods that has been developed . This method utilizes a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular formula of “(2-Ethyl-3,5-dimethylphenyl)boronic acid” is C10H15BO2 . Its average mass is 178.036 Da and its monoisotopic mass is 178.116516 Da .Chemical Reactions Analysis
Organoboron compounds like “(2-Ethyl-3,5-dimethylphenyl)boronic acid” are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Safety And Hazards
Future Directions
The future of boronic acids lies in their potential applications in various fields. For instance, they are used in the Suzuki–Miyaura coupling reactions, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . Furthermore, the development of new synthesis methods and the exploration of their mechanisms of action will continue to be a focus in the field .
properties
IUPAC Name |
(2-ethyl-3,5-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSSTSAFZVXTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1CC)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659370 | |
Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-3,5-dimethylphenyl)boronic acid | |
CAS RN |
1310403-92-9 | |
Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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